

Technical Guide: 6-methoxy-DIPT (Hydrochloride) Solubility & Stability Profiling[1] [2]

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Compound of Interest

Compound Name: 6-methoxy DiPT (hydrochloride)

Cat. No.: B593382

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Executive Summary

6-methoxy-DIPT (hydrochloride) is a positional isomer of the psychoactive tryptamine 5-MeO-DIPT.[1][2] While structurally homologous to serotonin-modulating compounds, its specific physicochemical profile—particularly the 6-position methoxy substitution—alters its lipophilicity and crystal lattice energy compared to its 5-substituted counterparts.[1][2]

This guide provides a rigorous framework for characterizing the solubility and stability of 6-methoxy-DIPT HCl.[1][2] It moves beyond basic product sheet data to establish ICH Q1A(R2)-compliant protocols. The core finding suggests that while the hydrochloride salt form improves handling, the bulky diisopropyl groups and methoxy substituent create significant aqueous solubility constraints (approx. 0.3 mg/mL in PBS), necessitating precise organic co-solvent strategies for biological assays.

Physicochemical Identity & Theoretical Basis[2]

Before initiating wet-lab protocols, the molecular behavior must be understood to predict solubility and degradation pathways.[1][2]

Property	Specification	Implication for Testing
Chemical Name	6-methoxy-N,N-diisopropyltryptamine HCl	Indole core is oxidation-sensitive.[1][2]
Formula	C ₁₇ H ₂₆ N ₂ O[1][2][3][4][5] • HCl	Salt form implies ionic dissociation in water, but lipophilic tail resists solvation.
MW	310.9 g/mol	Moderate size; amenable to LC-MS analysis.[1][2]
pKa (Calc)	~9.5 (Amine), ~16 (Indole NH)	Ionized at physiological pH (7.4), enhancing solubility vs. free base.
Key Risk	Indole Oxidation	Light and air exposure can lead to colored quinoidal species.

The "Hydrophobic Shield" Effect

Unlike simple tryptamine, the two isopropyl groups on the nitrogen create a steric "hydrophobic shield." Even as a hydrochloride salt, this molecule exhibits lower aqueous solubility than expected because the hydration shell around the cation is disrupted by these bulky non-polar groups. Experimental design must account for slow dissolution kinetics.

Solubility Profiling Protocols

Reliable solubility data is the bedrock of reproducible bioassays. We utilize the Thermodynamic Equilibrium (Shake-Flask) method, the gold standard over kinetic (turbidimetric) methods.

Baseline Solubility Data (Reference)

Derived from analytical standard certificates (e.g., Cayman Chemical).

Solvent	Solubility Limit (Approx.)	Usage Note
DMF	~30 mg/mL	High solubility; good for stock solutions.[1][2]
DMSO	~20 mg/mL	Preferred for biological stocks (cryopreservation compatible). [2]
Ethanol	~5 mg/mL	Moderate; prone to evaporation during handling.
PBS (pH 7.2)	~0.3 mg/mL	CRITICAL: Very low. Requires co-solvent (e.g., 0.1% DMSO) for aqueous buffers.

Experimental Protocol: Thermodynamic Solubility

Objective: Determine precise saturation point in variable pH buffers.

Workflow Diagram (Graphviz):



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Caption: Step-by-step thermodynamic solubility determination workflow ensuring saturation equilibrium.

Step-by-Step Methodology:

- Preparation: Weigh ~5 mg of 6-methoxy-DIPT HCl into a 4 mL amber glass vial (amber protects from light).
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).

- Equilibration: Place in a shaking incubator at 25°C (or 37°C for physiological relevance) for 24 to 48 hours.
 - Why: Tryptamine salts can form supersaturated solutions or gels; long equilibration ensures true thermodynamic solubility.[2]
- Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter.
 - Tip: Pre-warm the filter to the incubation temperature to prevent precipitation inside the filter membrane.
- Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via HPLC-UV (280 nm). Calculate concentration using a standard curve prepared in DMSO.

Stability Testing Framework (ICH Q1A)

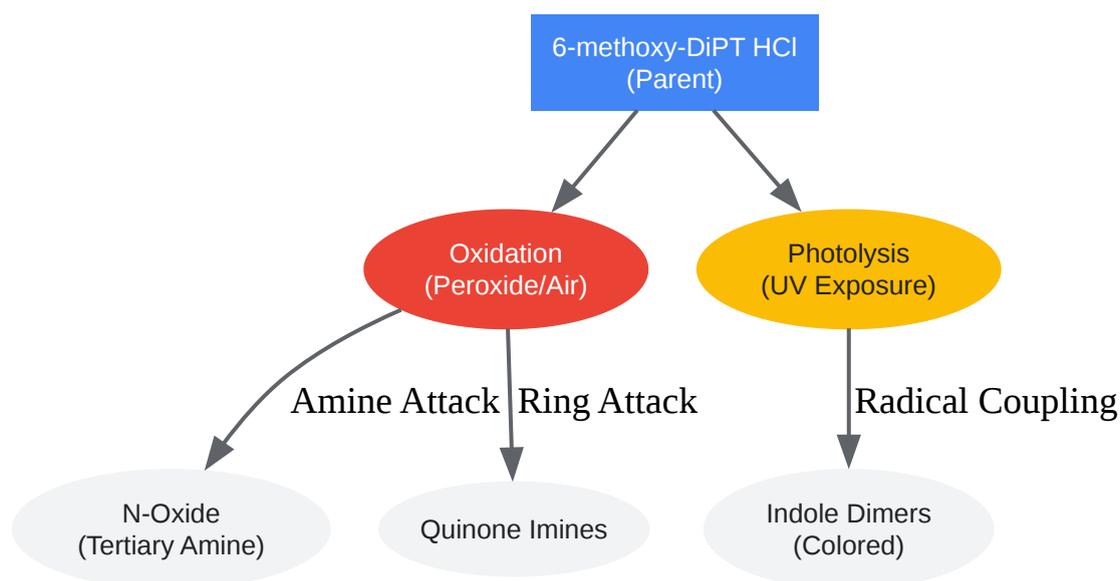
Tryptamines are notoriously unstable in solution, prone to oxidative deamination and dimerization. This protocol defines a Forced Degradation Study to validate storage conditions and identify degradation products.

Stress Conditions Matrix

Perform these tests on a 1 mg/mL solution (in water/acetonitrile) to identify "stability-indicating" analytical parameters.

Stressor	Condition	Duration	Mechanism Probed
Acid Hydrolysis	0.1 N HCl, 60°C	4–24 Hours	Amide/Ester cleavage (unlikely here), ether stability.[1][2]
Base Hydrolysis	0.1 N NaOH, 60°C	4–24 Hours	Deamination risk; free base precipitation.
Oxidation	3% H ₂ O ₂ , RT	1–4 Hours	High Risk: Indole oxidation to N-formylkynurenine or dimers.[1]
Photolysis	UV/Vis Light (1.2M lux hrs)	24 Hours	Indole radical formation (browning/discoloration).[2]
Thermal	60°C (Solid State)	7 Days	Crystal lattice stability; hygroscopicity check.

Degradation Pathway Visualization[2]



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Caption: Primary degradation pathways for 6-substituted tryptamines under stress conditions.

[1][2]

Analytical Method (HPLC-UV/MS)

To monitor stability, the analytical method must separate the parent peak from degradants.[2]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection:
 - UV: 280 nm (Indole absorption).[2][5]
 - MS: ESI+ Mode (Parent ion m/z ~275 $[\text{M}+\text{H}]^+$).

Pass Criteria:

- Mass Balance: The sum of the parent peak area + degradant peak areas should equal 95-105% of the initial control area (correcting for response factors).
- Purity Threshold: No single degradant >0.1% for pharmaceutical standards; >1% acceptable for early research reagents.

Storage & Handling Recommendations

Based on the theoretical instability of the indole ring and the hygroscopic potential of HCl salts:

- Solid State: Store at -20°C . Desiccate to prevent hydrolysis of the salt form which can lead to "clumping" and acidity changes.
- Solution State:
 - DMSO Stocks: Stable for ~3 months at -20°C .[2]

- Aqueous/PBS: Prepare fresh daily. The low solubility (0.3 mg/mL) creates a high risk of precipitation upon freeze-thaw cycles.[2]
- Light: Use amber vials exclusively. Wrap reaction vessels in foil during benchtop handling.

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